molecular formula C27H33N3O2 B447503 11-[4-(dimethylamino)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 354542-84-0

11-[4-(dimethylamino)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B447503
CAS No.: 354542-84-0
M. Wt: 431.6g/mol
InChI Key: QGINGTOFZBVZKJ-UHFFFAOYSA-N
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Description

11-[4-(dimethylamino)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a benzodiazepine core

Preparation Methods

The synthesis of 11-[4-(dimethylamino)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps. One common synthetic route starts with the reaction of 4-(dimethylamino)benzaldehyde with a suitable ketone under acidic conditions to form an intermediate. This intermediate undergoes cyclization and further functionalization to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or other reactive sites on the molecule. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts like palladium on carbon. .

Scientific Research Applications

11-[4-(dimethylamino)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved can include signal transduction cascades, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include:

Properties

CAS No.

354542-84-0

Molecular Formula

C27H33N3O2

Molecular Weight

431.6g/mol

IUPAC Name

6-[4-(dimethylamino)phenyl]-9,9-dimethyl-5-(2-methylpropanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H33N3O2/c1-17(2)26(32)30-22-10-8-7-9-20(22)28-21-15-27(3,4)16-23(31)24(21)25(30)18-11-13-19(14-12-18)29(5)6/h7-14,17,25,28H,15-16H2,1-6H3

InChI Key

QGINGTOFZBVZKJ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)N(C)C

Canonical SMILES

CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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